molecular formula C12H14O5 B6597327 Dimethyl 2-(benzyloxy)malonate CAS No. 62527-77-9

Dimethyl 2-(benzyloxy)malonate

Cat. No.: B6597327
CAS No.: 62527-77-9
M. Wt: 238.24 g/mol
InChI Key: HZSPSPQZRIPFCH-UHFFFAOYSA-N
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Description

Dimethyl 2-(benzyloxy)malonate is an organic compound with the molecular formula C12H14O5. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a benzyloxy group is attached to the second carbon atom. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(benzyloxy)malonate can be synthesized through various methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(benzyloxy)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted malonates.

    Hydrolysis: Formation of malonic acid derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Dimethyl 2-(benzyloxy)malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(benzyloxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. The benzyloxy group can also influence the reactivity and selectivity of the compound in different chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler derivative of malonic acid without the benzyloxy group.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.

    Benzyl malonate: Contains a benzyl group attached to the malonate core.

Uniqueness

Dimethyl 2-(benzyloxy)malonate is unique due to the presence of the benzyloxy group, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

dimethyl 2-phenylmethoxypropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-11(13)10(12(14)16-2)17-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSPSPQZRIPFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565416
Record name Dimethyl (benzyloxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62527-77-9
Record name Dimethyl (benzyloxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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